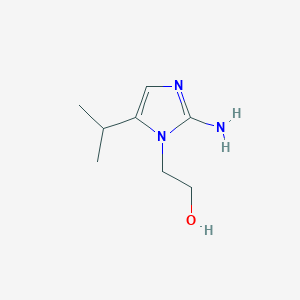
Bis(1-cyanobutyl) butyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-cyanobutyl) butyl phosphate is an organic compound with the molecular formula C14H25N2O4P It is a phosphoric acid ester, where the phosphate group is bonded to two 1-cyanobutyl groups and one butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-cyanobutyl) butyl phosphate typically involves the reaction of phosphoric acid with 1-cyanobutyl alcohol and butyl alcohol. The reaction is carried out under controlled conditions to ensure the correct esterification of the phosphate group. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to maintain consistent quality and high yield. The raw materials, including phosphoric acid, 1-cyanobutyl alcohol, and butyl alcohol, are fed into a reactor where the esterification reaction takes place. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1-cyanobutyl) butyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may lead to the formation of phosphine derivatives.
Substitution: The cyanobutyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(1-cyanobutyl) butyl phosphate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Bis(1-cyanobutyl) butyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with metal ions and other positively charged species, influencing various biochemical pathways. The cyanobutyl and butyl groups may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,4-di-tert-butylphenyl) phosphate
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
Uniqueness
Bis(1-cyanobutyl) butyl phosphate is unique due to the presence of the cyanobutyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, setting it apart from other similar phosphorus-containing compounds.
Propriétés
Numéro CAS |
73972-72-2 |
|---|---|
Formule moléculaire |
C14H25N2O4P |
Poids moléculaire |
316.33 g/mol |
Nom IUPAC |
butyl bis(1-cyanobutyl) phosphate |
InChI |
InChI=1S/C14H25N2O4P/c1-4-7-10-18-21(17,19-13(11-15)8-5-2)20-14(12-16)9-6-3/h13-14H,4-10H2,1-3H3 |
Clé InChI |
FEFCSDMBHZAGJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(OC(CCC)C#N)OC(CCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






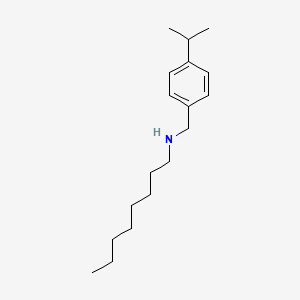
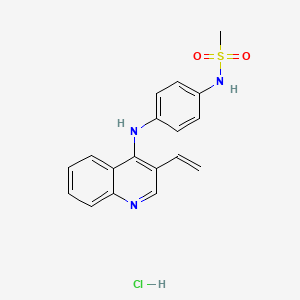
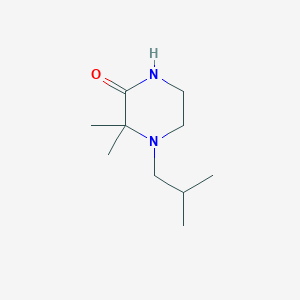
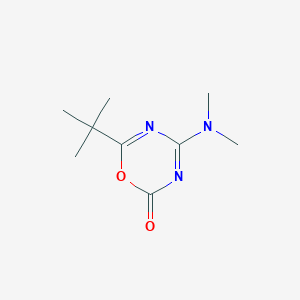
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
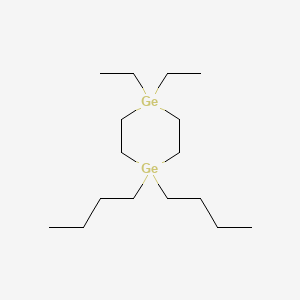
![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
